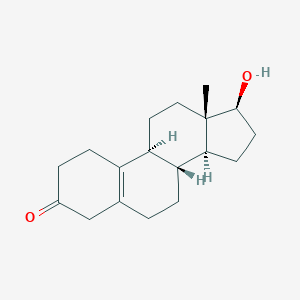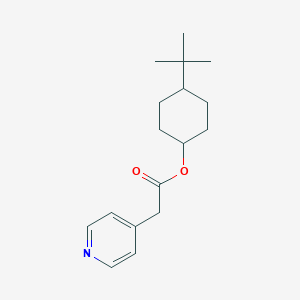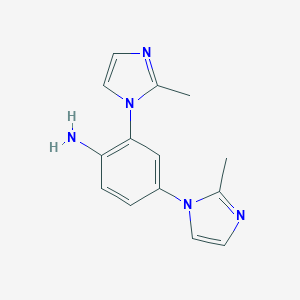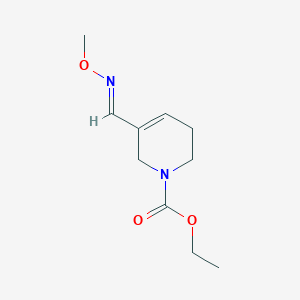
Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, also known as MDPV, is a synthetic cathinone that belongs to the family of psychoactive substances known as bath salts. MDPV is a potent stimulant that has been known to cause serious health problems, including addiction, psychosis, and death. Despite the dangers associated with MDPV, it has been widely used as a recreational drug and has been the subject of scientific research due to its potential therapeutic applications.
作用机制
Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate acts as a potent inhibitor of the dopamine transporter, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the stimulant effects of Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate also acts as a norepinephrine reuptake inhibitor, which leads to an increase in norepinephrine levels in the brain. This increase in norepinephrine levels is responsible for the sympathomimetic effects of Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate.
生化和生理效应
Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to have a number of biochemical and physiological effects. These effects include increased heart rate, blood pressure, and body temperature. Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate also causes vasoconstriction, which can lead to tissue damage and organ failure. In addition, Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to cause oxidative stress, which can lead to cell damage and death.
实验室实验的优点和局限性
Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has a number of advantages and limitations for lab experiments. One advantage of Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is that it is a potent stimulant that can be used to study the effects of dopamine and norepinephrine on the brain. Another advantage of Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is that it is relatively easy to synthesize, which makes it readily available for research purposes. One limitation of Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is that it is a highly addictive substance that can be dangerous to handle. Another limitation of Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is that it has a high potential for abuse, which can make it difficult to use in research studies.
未来方向
There are a number of future directions for research on Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. One direction is to study the potential therapeutic applications of Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, particularly in the treatment of Parkinson's disease, depression, anxiety, and ADHD. Another direction is to study the long-term effects of Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate on the brain and body, particularly in terms of addiction and organ damage. Finally, future research could focus on developing safer and more effective treatments for the conditions that Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is being studied for.
合成方法
Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate can be synthesized by reacting 3,4-methylenedioxyphenylpropan-2-one with methylamine and formaldehyde. The resulting product is then treated with hydrochloric acid to produce Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. The synthesis of Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is a complex process that requires expertise in organic chemistry.
科学研究应用
Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of Parkinson's disease. Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been studied for its potential use in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
属性
CAS 编号 |
145071-30-3 |
|---|---|
产品名称 |
Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
分子式 |
C10H16N2O3 |
分子量 |
212.25 g/mol |
IUPAC 名称 |
ethyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-3-15-10(13)12-6-4-5-9(8-12)7-11-14-2/h5,7H,3-4,6,8H2,1-2H3/b11-7+ |
InChI 键 |
QLCOVBRPOYSITR-YRNVUSSQSA-N |
手性 SMILES |
CCOC(=O)N1CCC=C(C1)/C=N/OC |
SMILES |
CCOC(=O)N1CCC=C(C1)C=NOC |
规范 SMILES |
CCOC(=O)N1CCC=C(C1)C=NOC |
其他 CAS 编号 |
145071-30-3 |
同义词 |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, ethyl ester, (E)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



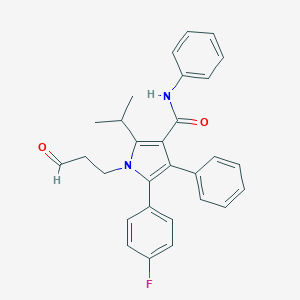
![Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-](/img/structure/B141232.png)
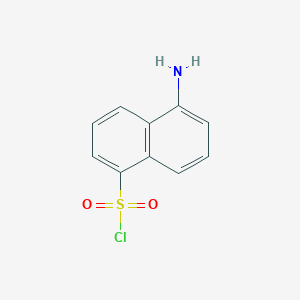
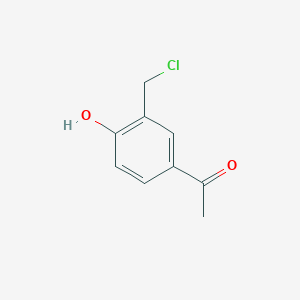
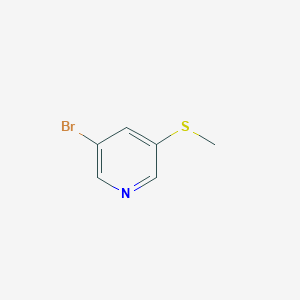
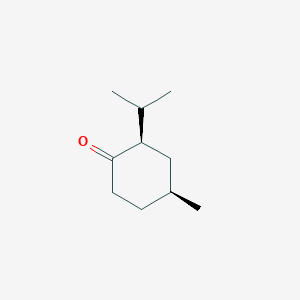
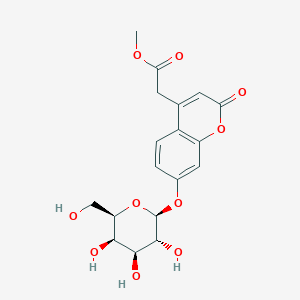
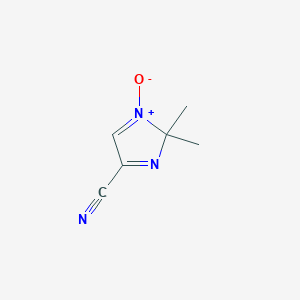
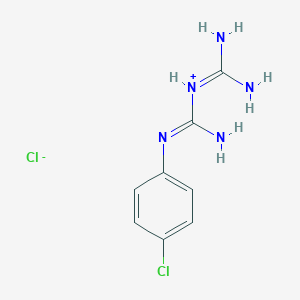
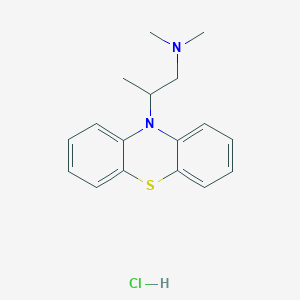
![N-{2-[Cyclopropyl(isopropyl)amino]ethyl}acetamide](/img/structure/B141255.png)
